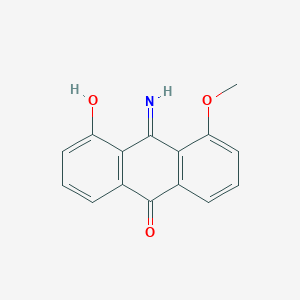![molecular formula C22H25NO6S B14335564 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate CAS No. 110241-44-6](/img/structure/B14335564.png)
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate typically involves several steps:
Formation of the Quinolinium Core: The quinolinium core can be synthesized through a series of reactions starting from aniline derivatives, followed by cyclization and methylation.
Introduction of the Dimethoxymethylphenyl Group: This step involves the reaction of the quinolinium intermediate with a dimethoxymethylphenyl derivative under specific conditions to form the desired product.
Formation of the Methyl Sulfate Salt: The final step involves the reaction of the intermediate with methyl sulfate to yield the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
化学反应分析
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate undergoes various types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can be performed to modify the quinolinium core or the phenyl group, resulting in different reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate involves its interaction with specific molecular targets and pathways. The quinolinium core can interact with nucleic acids and proteins, potentially leading to the inhibition of key biological processes. The dimethoxymethylphenyl group may enhance the compound’s binding affinity and specificity for certain targets .
相似化合物的比较
4-{2-[4-(Dimethoxymethyl)phenyl]ethenyl}-1-methylquinolin-1-ium methyl sulfate can be compared with other similar compounds, such as:
Quinolinium Derivatives: Compounds with similar quinolinium cores but different substituents.
Phenyl Ethenyl Derivatives: Compounds with similar phenyl ethenyl groups but different core structures.
Methyl Sulfate Salts: Compounds with different cationic cores but the same methyl sulfate counterion.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
属性
CAS 编号 |
110241-44-6 |
|---|---|
分子式 |
C22H25NO6S |
分子量 |
431.5 g/mol |
IUPAC 名称 |
4-[2-[4-(dimethoxymethyl)phenyl]ethenyl]-1-methylquinolin-1-ium;methyl sulfate |
InChI |
InChI=1S/C21H22NO2.CH4O4S/c1-22-15-14-17(19-6-4-5-7-20(19)22)11-8-16-9-12-18(13-10-16)21(23-2)24-3;1-5-6(2,3)4/h4-15,21H,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI 键 |
HXZPDNFCAQOLIB-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)C(OC)OC.COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


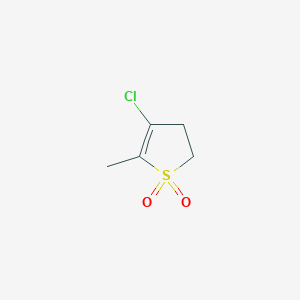
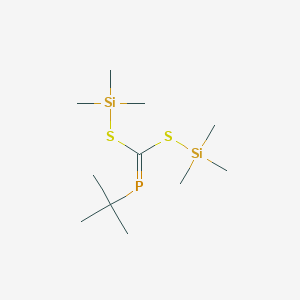
![[4-[2-(Dimethylamino)ethoxy]phenyl]-phenylmethanone;hydrochloride](/img/structure/B14335522.png)
![(3aR,4R,9bR)-4-phenyl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline](/img/structure/B14335532.png)
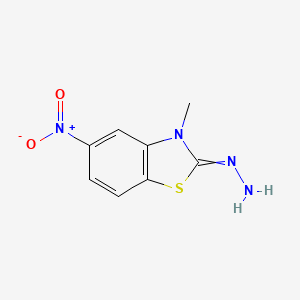
![1-[2-Oxo-2-(pyridin-4-yl)ethyl]pyridin-1-ium iodide](/img/structure/B14335541.png)
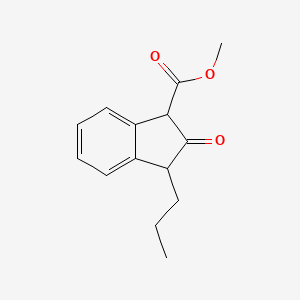
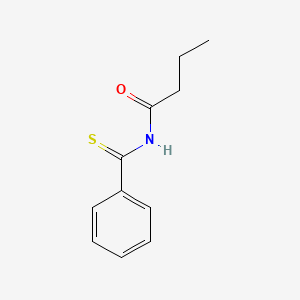
![1H-Pyrazole, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-nitro-](/img/structure/B14335567.png)
![Bis[4-(dihexylamino)phenyl]methanone](/img/structure/B14335573.png)
![2-Methyl-3-{4-[(pyridin-3-yl)methyl]phenyl}prop-2-enoyl chloride](/img/structure/B14335581.png)
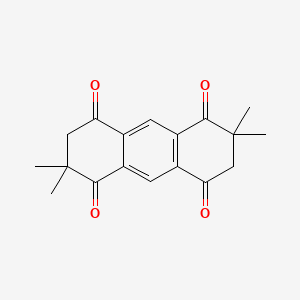
![(E)-1-[4-(Heptyloxy)phenyl]-N-(4-propylphenyl)methanimine](/img/structure/B14335593.png)
